molecular formula C23H19N5O3S B2622466 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-47-4

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2622466
CAS No.: 866811-47-4
M. Wt: 445.5
InChI Key: OMRHMIRZFMYTDM-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Sulfonyl Group: A benzenesulfonyl moiety at position 2.
  • Aromatic Amine: A 2-methoxy-5-methylphenyl substituent at the quinazoline-5-amine position.
    These groups influence physicochemical properties (e.g., solubility, logP) and biological interactions, such as receptor binding or enzyme inhibition.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-12-13-20(31-2)18(14-15)24-21-17-10-6-7-11-19(17)28-22(25-21)23(26-27-28)32(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRHMIRZFMYTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of the sulfonyl group in the structure enhances the antimicrobial properties by increasing solubility and bioavailability .

Anticancer Activity

Quinazolinone derivatives have been investigated for their anticancer potential. The triazole moiety is recognized for its ability to inhibit tumor growth by interfering with cell signaling pathways involved in cancer proliferation. In vitro studies have demonstrated that compounds similar to 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy .

Acetylcholinesterase Inhibition

Given the increasing interest in neurodegenerative diseases such as Alzheimer's, compounds with acetylcholinesterase inhibitory properties are highly sought after. The structural characteristics of this compound may allow it to act as an inhibitor of acetylcholinesterase, thereby potentially enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Antimicrobial Screening

A study published in ACG Publications evaluated various quinazolinone derivatives for their antimicrobial activity against a panel of bacterial and fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Evaluation

In a separate investigation focused on anticancer properties, researchers synthesized several quinazolinone derivatives and tested them against human cancer cell lines. The results demonstrated that specific modifications to the triazole and sulfonamide groups significantly enhanced cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Sulfonyl Substituent Amine Substituent Molecular Weight (g/mol) XLogP³ Reference
3-(Benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 2-Methoxy-5-methylphenyl 445.5 4.5*
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl 473.6 5.1†
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Isopropylphenyl 476.0 5.3
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzenesulfonyl 4-Methylbenzyl 470.6 4.8
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenyl 445.5 4.5

*Estimated based on analogue data; †Predicted using fragment-based methods.

Impact of Sulfonyl Substituents

  • Benzenesulfonyl vs.
  • Positional Effects : 2,5-Dimethylbenzenesulfonyl () introduces steric hindrance, which may alter binding interactions in biological targets compared to the target compound’s unhindered benzenesulfonyl group .

Amine Substituent Variations

  • Methoxy vs. Ethoxy : The 4-ethoxyphenyl derivative () has a longer alkoxy chain than the target’s 2-methoxy group, which may improve metabolic stability but reduce solubility .
  • Aromatic vs.

Halogenation Effects

  • Chlorine Substitution : The 7-chloro derivative () exhibits increased electronegativity, which could enhance interactions with polar residues in target proteins. However, this may also increase toxicity risks .

Physicochemical Properties

  • LogP and Solubility : The target compound’s logP (4.5) aligns with moderately lipophilic drugs, balancing membrane permeability and solubility. Substitutions like 3,4-dimethylbenzenesulfonyl (logP 5.1) may require formulation adjustments for bioavailability .
  • Hydrogen Bonding : The methoxy group in the target compound contributes to hydrogen bond acceptor capacity (TPSA = 107 Ų, ), critical for target engagement .

Biological Activity

3-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No: 866811-47-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes a quinazoline core fused with a triazole moiety and a benzenesulfonyl group. Its molecular formula is C23H19N5O3SC_{23}H_{19}N_{5}O_{3}S.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the triazole moiety via azide-alkyne cycloaddition.
  • Sulfonylation to attach the benzenesulfonyl group.

Antimicrobial Properties

Recent studies indicate that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has demonstrated promising anticancer properties. Research indicates that it inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. The IC50 values for related compounds range from 1.95 to 4.24 μM, showing superior efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the quinazoline nucleus significantly influence biological activity. For example:

  • Substituents at specific positions on the aromatic rings can enhance or diminish activity.
  • Polar groups have been associated with improved solubility and bioavailability .

Case Studies

  • Antimycobacterial Activity : A derivative of the quinazoline class was evaluated for its antimycobacterial properties against Mycobacterium tuberculosis. It showed moderate inhibitory potency against thymidylate kinase, indicating potential as an antitubercular agent .
  • Cytotoxicity Testing : The cytotoxic effects of similar compounds were assessed using MRC-5 cell lines. Most exhibited low cytotoxicity, suggesting a favorable therapeutic index for further development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer1.95
Compound BAntimicrobial (E. coli)12.0
Compound CAntitubercular15.0

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